2-[3-Methyl-5-(3-nitrophenyl)furan-2-yl]acetic acid
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Overview
Description
2-[3-Methyl-5-(3-nitrophenyl)furan-2-yl]acetic acid is a compound belonging to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry
Preparation Methods
The synthesis of 2-[3-Methyl-5-(3-nitrophenyl)furan-2-yl]acetic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura cross-coupling reaction. This reaction typically uses 2-bromo-5-nitrofuran and 3-methylphenylboronic acid as starting materials, with a palladium catalyst and a base such as potassium carbonate in a solvent like tetrahydrofuran . The reaction conditions often involve heating under reflux to facilitate the coupling process.
Industrial production methods may involve optimizing these reaction conditions to increase yield and reduce costs. This could include using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
2-[3-Methyl-5-(3-nitrophenyl)furan-2-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used, but can include a variety of functionalized furan derivatives.
Scientific Research Applications
2-[3-Methyl-5-(3-nitrophenyl)furan-2-yl]acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals.
Medicine: Due to its pharmacological properties, it is investigated for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.
Mechanism of Action
The mechanism of action of 2-[3-Methyl-5-(3-nitrophenyl)furan-2-yl]acetic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application, but may include interactions with proteins involved in inflammation or cell proliferation .
Comparison with Similar Compounds
Similar compounds to 2-[3-Methyl-5-(3-nitrophenyl)furan-2-yl]acetic acid include other furan derivatives such as 2-furoic acid and 5-nitrofuran-2-carboxylic acid. These compounds share similar structural features and biological activities, but differ in their specific functional groups and properties . The uniqueness of this compound lies in its specific combination of a furan ring with a nitrophenyl and acetic acid moiety, which may confer distinct pharmacological properties and applications.
Properties
Molecular Formula |
C13H11NO5 |
---|---|
Molecular Weight |
261.23 g/mol |
IUPAC Name |
2-[3-methyl-5-(3-nitrophenyl)furan-2-yl]acetic acid |
InChI |
InChI=1S/C13H11NO5/c1-8-5-12(19-11(8)7-13(15)16)9-3-2-4-10(6-9)14(17)18/h2-6H,7H2,1H3,(H,15,16) |
InChI Key |
CHKQTEKQOXDMKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=C1)C2=CC(=CC=C2)[N+](=O)[O-])CC(=O)O |
Origin of Product |
United States |
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